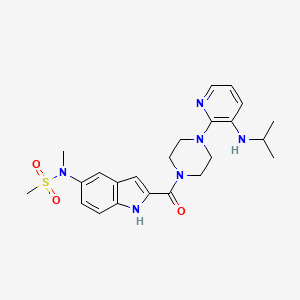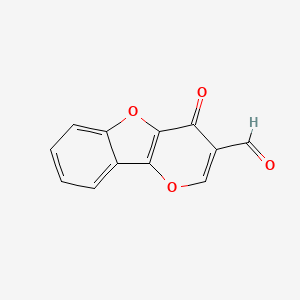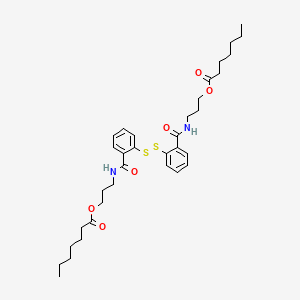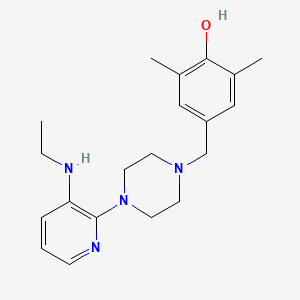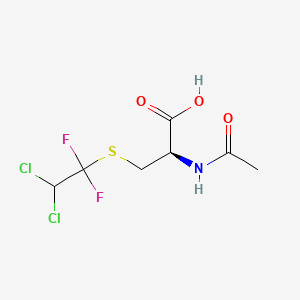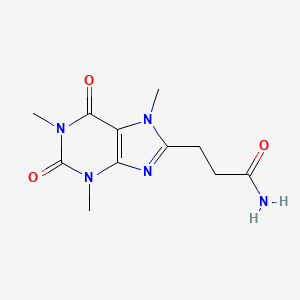![molecular formula C17H16N2 B12794947 5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole CAS No. 13993-62-9](/img/structure/B12794947.png)
5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. These compounds are known for their complex ring structures and potential biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid can lead to the formation of the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole is unique due to its specific ring structure and the presence of methyl groups at positions 5 and 11. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
13993-62-9 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5,11-dimethyl-4,10-dihydro-3H-pyrido[3,4-b]carbazole |
InChI |
InChI=1S/C17H16N2/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-6,9,19H,7-8H2,1-2H3 |
InChI Key |
HRAGLGOUKKNZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN=CC2=C(C3=C1C4=CC=CC=C4N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


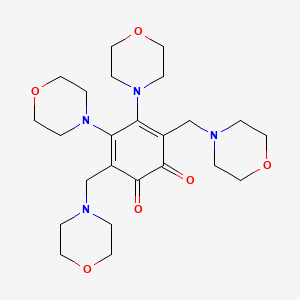
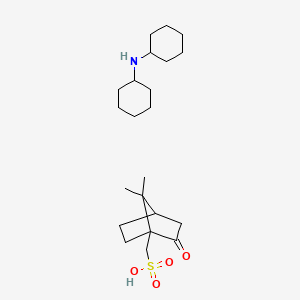
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)
